molecular formula C7H6ClN3 B1397217 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine CAS No. 7205-42-7

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B1397217
CAS No.: 7205-42-7
M. Wt: 167.59 g/mol
InChI Key: RYAOIBVJXQOOJT-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the imidazopyridine ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases and phosphatases, modulating their activity and thereby affecting signal transduction pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can affect its biological activity and function. For instance, its interaction with efflux transporters can influence its intracellular concentration and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interaction with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-6-chloropyridine with various aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-6-chloropyridine with formaldehyde and formic acid under reflux conditions to form the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often utilize high-yielding and scalable processes. These methods may involve the use of catalysts to enhance reaction efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the synthesis of various imidazopyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substituents contribute to its reactivity and potential therapeutic applications .

Biological Activity

6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a fused imidazole and pyridine ring system, characterized by the presence of chlorine and methyl substituents. The structural formula can be represented as follows:

C7H6ClN3\text{C}_7\text{H}_6\text{ClN}_3

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), SW620 (colon cancer), and others.
  • IC50 Values : The compound showed IC50 values ranging from 1.8 μM to 3.2 μM against different tumor cell lines, indicating potent antiproliferative activity .

A notable study highlighted that the compound acts as a poly(ADP-ribose) polymerase (PARP) inhibitor, enhancing the sensitivity of tumor cells to chemotherapy agents like temozolomide .

Cell Line IC50 Value (μM) Mechanism of Action
HeLa1.8 - 3.2PARP inhibition
SW6202.30Dual inhibition of Aurora-A/FLT3
A549Not specifiedAntiproliferative activity

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine at the para position enhances its activity significantly:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, etc.
  • Activity Enhancement : The introduction of methyl groups at specific positions further increased its efficacy against bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation in models of retinal ischemia by inhibiting oxidative stress pathways associated with transcription factors like Nrf2 and NF-κB .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species Modulation : It modulates oxidative stress responses, contributing to its anti-inflammatory effects.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in different biological contexts:

  • Study on Cancer Cells : A comprehensive study demonstrated that this compound significantly inhibited cell growth in multiple human tumor cell lines, showcasing its potential as a lead compound for cancer therapy .
  • Inflammation Model : In a model assessing retinal inflammation, the compound was effective in reducing inflammatory markers and improving cellular responses in human retinal pigment epithelial cells .

Properties

IUPAC Name

6-chloro-2-methyl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-10-5-2-7(8)9-3-6(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAOIBVJXQOOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NC=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-42-7
Record name 6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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